molecular formula C17H12Cl2N4O4S2 B10868361 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B10868361
M. Wt: 471.3 g/mol
InChI Key: KHBZADGHPHEFMC-UHFFFAOYSA-N
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Description

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a nitrophenyl group, and a dichlorophenoxy moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide to form the intermediate 2,4-dichlorophenoxyacetylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 4-nitroaniline to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE is unique due to the presence of both the thiadiazole ring and the nitrophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12Cl2N4O4S2

Molecular Weight

471.3 g/mol

IUPAC Name

2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C17H12Cl2N4O4S2/c18-10-1-6-14(13(19)7-10)27-8-16-21-22-17(29-16)28-9-15(24)20-11-2-4-12(5-3-11)23(25)26/h1-7H,8-9H2,(H,20,24)

InChI Key

KHBZADGHPHEFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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